{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in similar synthetic applications but differs in structure and reactivity.
Radium coordination compounds:
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine stands out due to its dual pyrazole structure, which imparts unique chemical properties and potential for diverse applications.
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-9(2)20-10(3)11(7-17-20)6-16-8-12-4-5-19(18-12)13(14)15/h4-5,7,9,13,16H,6,8H2,1-3H3 |
InChI Key |
DUZXGBMDYCRQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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